3-(3-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
The compound “3-(3-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one” belongs to the class of thieno[3,2-d]pyrimidin-4-amines . These compounds have been reported to inhibit Cytochrome bd oxidase (Cyt-bd), a potential drug target in Mycobacterium tuberculosis . They have also been synthesized as EZH2 inhibitors and have shown antitumor activity .
Scientific Research Applications
Anticancer Applications :
- Microwave-assisted synthesis of fluorinated coumarin–pyrimidine hybrids, including derivatives similar to the compound , showed potent anticancer activity against human lung carcinoma and adenocarcinoma mammary gland cell lines. Some compounds were more potent than the standard drug Cisplatin in these tests (Hosamani, Reddy, & Devarajegowda, 2015).
Antibacterial and Antifungal Activity :
- New thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibited significant antibacterial and antifungal activities against various strains of bacteria and yeast-like fungi. Some compounds showed higher antifungal activity than fluconazole (Kahveci, Doğan, Menteşe, Sellitepe, & Kart, 2020).
Antitubercular Agents :
- A series of benzocoumarin-pyrimidine hybrids, which include derivatives of the compound, displayed potent antitubercular activity with minimal cytotoxicity, making them promising leads for new antitubercular agents (Reddy, Hosamani, & Devarajegowda, 2015).
Larvicidal Activity :
- Some pyrimidine-linked morpholinophenyl derivatives exhibited significant larvicidal activity against third instar larvae, with certain compounds showing higher activity than the standard drug Malathion (Gorle, Maddila, Chokkakula, Lavanya, Singh, & Jonnalagadda, 2016).
Fungicidal Activity :
- Thienopyridopyrimidine derivatives demonstrated inhibition activities against Rhizoctonia solani and Botrytis cinerea at certain dosages (Liu & He, 2012).
Green Synthesis Methodology :
- A green approach for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones was reported, characterized by step economy and reduced catalyst loading (Shi, Kaneko, Sandino, Busse, Zhang, Mason, Machulis, Ambrose, Zhang, & Chapman, 2018).
Anti-inflammatory and Antimicrobial Agents :
- New thieno[2,3-d]pyrimidine compounds were prepared and tested as antimicrobial and anti-inflammatory agents, showing remarkable activity against fungi, bacteria, and inflammation (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
Mechanism of Action
Thieno[3,2-d]pyrimidin-4-amines, including “3-(3-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one”, have been reported to inhibit Cytochrome bd oxidase (Cyt-bd), a potential drug target in Mycobacterium tuberculosis . They have also been synthesized as EZH2 inhibitors and have shown antitumor activity .
Properties
IUPAC Name |
7-(3-fluorophenyl)-3-[(3-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2N2OS/c20-14-5-1-3-12(7-14)9-23-11-22-17-16(10-25-18(17)19(23)24)13-4-2-6-15(21)8-13/h1-8,10-11H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKUVDZHELKPTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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